

Spectroscopic Profile of 1,4-Diethoxybutane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Diethoxybutane

Cat. No.: B077941

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **1,4-diethoxybutane**, a key diether solvent. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Summary of Spectroscopic Data

The following tables provide a structured summary of the key spectroscopic data for **1,4-diethoxybutane** (CAS No: 13344-00-8, Molecular Formula: C₈H₁₈O₂). This information is critical for the identification, characterization, and quality control of this compound in research and industrial applications.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.41	q	4H	-O-CH ₂ -CH ₃
~3.38	t	4H	-O-CH ₂ -CH ₂ -
~1.65	p	4H	-O-CH ₂ -CH ₂ -
~1.18	t	6H	-O-CH ₂ -CH ₃

Note: The predicted values are based on standard chemical shift ranges for ethers. Experimental data from a definitive source such as SpectraBase may provide more precise values.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not publicly available	-O-CH ₂ -CH ₃
Data not publicly available	-O-CH ₂ -CH ₂ -
Data not publicly available	-O-CH ₂ -CH ₂ -
Data not publicly available	-O-CH ₂ -CH ₃

Note: While spectral databases indicate the availability of ^{13}C NMR data for **1,4-diethoxybutane**, specific chemical shift values are not publicly accessible in the searched resources.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not publicly available	Strong	C-O-C stretch
Data not publicly available	Strong	C-H stretch (sp ³)
Data not publicly available	Medium	C-H bend

Note: The IR spectrum for **1,4-diethoxybutane** is available in databases like SpectraBase, however, a detailed peak list is not provided in publicly accessible formats. The assignments are based on characteristic functional group frequencies for ethers.

Table 4: Mass Spectrometry (MS) Fragmentation Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
72	High	$[\text{CH}_2(\text{CH}_2)_3\text{OCH}_2\text{CH}_3]^+$
59	Medium	$[\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3]^+$
31	Medium	$[\text{CH}_2\text{OH}]^+$

Source: PubChem.[1] The data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR of a Liquid Sample

- **Sample Preparation:** A small amount of liquid **1,4-diethoxybutane** (typically 5-20 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.[2]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:**
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming.
 - For ^1H NMR, a standard single-pulse experiment is performed.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- The free induction decay (FID) signal is acquired.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR of a Liquid Sample

- Instrument Preparation: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- Sample Application: A small drop of liquid **1,4-diethoxybutane** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.[\[3\]](#)
- Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is typically collected in the mid-infrared range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

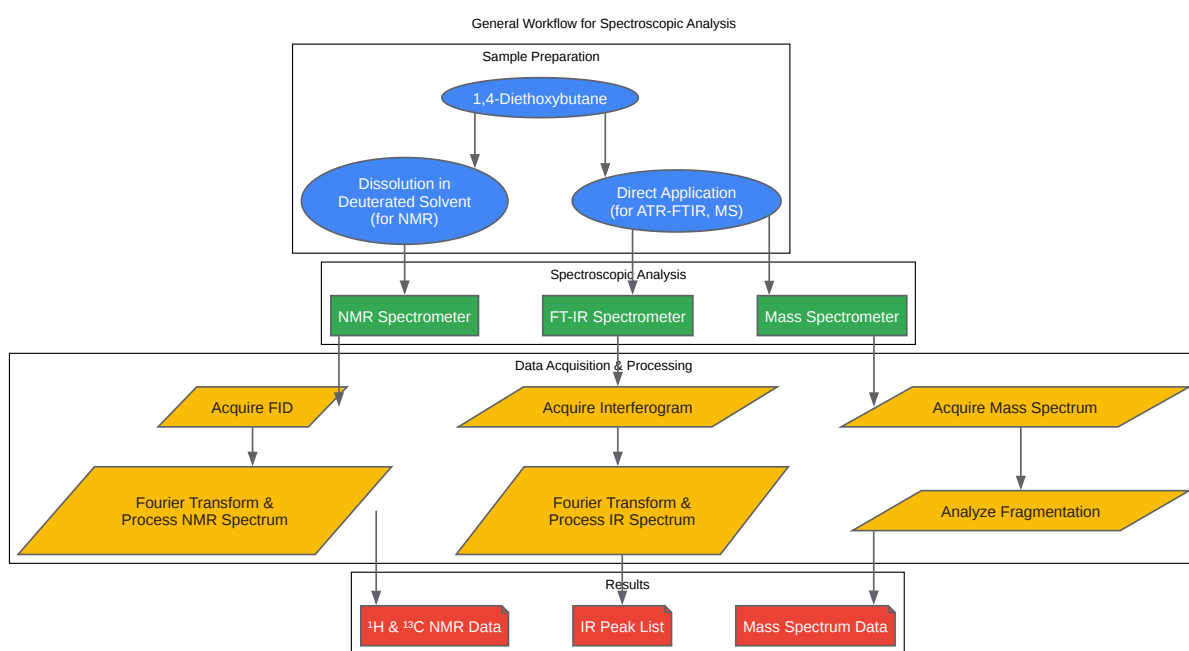
Electron Ionization (EI) Mass Spectrometry of a Volatile Liquid

- Sample Introduction: A small amount of the volatile liquid **1,4-diethoxybutane** is introduced into the mass spectrometer. For a pure, volatile sample, this can be done via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[\[4\]](#)
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ($\text{M}^{+\bullet}$) and various fragment ions.[\[5\]](#)

- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.

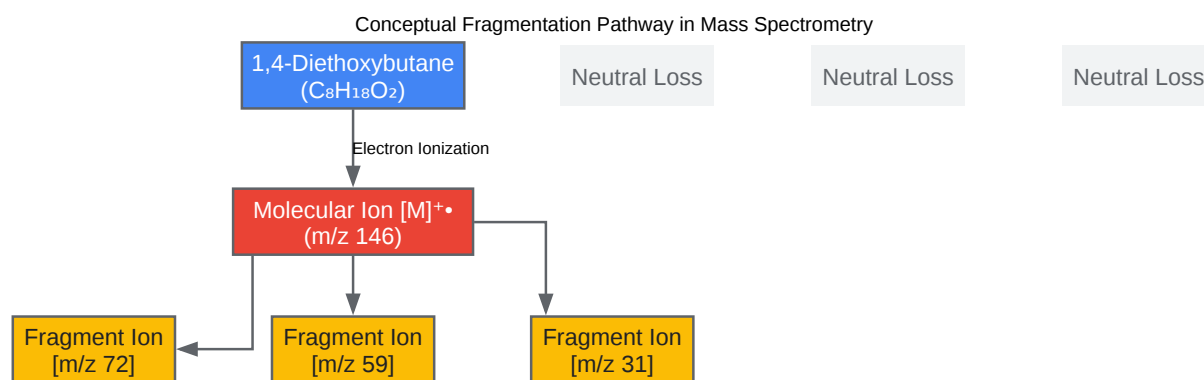
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.



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Caption: A flowchart illustrating the general workflow for obtaining and processing spectroscopic data.



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Caption: A simplified diagram showing the conceptual fragmentation of **1,4-diethoxybutane** in a mass spectrometer.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Diethoxybutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077941#spectroscopic-data-of-1-4-diethoxybutane-nmr-ir-mass-spec]

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